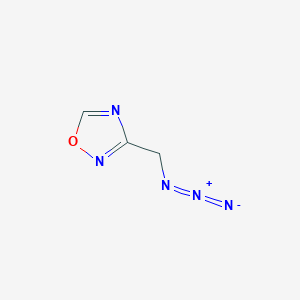

3-(Azidomethyl)-1,2,4-oxadiazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(azidomethyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N5O/c4-8-6-1-3-5-2-9-7-3/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQZJXTXGPOOPNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NO1)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Mechanistic Investigations of 3 Azidomethyl 1,2,4 Oxadiazole

Reactivity of the Azidomethyl Group

The azidomethyl group (-CH₂N₃) is the most reactive site on the 3-(azidomethyl)-1,2,4-oxadiazole molecule under many conditions. Its reactivity is dominated by the azide (B81097) moiety, which is well-established as a high-energy functional group capable of undergoing a range of transformations.

1,3-Dipolar Cycloaddition Reactions (Click Chemistry)

The azide functional group is a classic 1,3-dipole and readily participates in 1,3-dipolar cycloaddition reactions with various unsaturated systems, known as dipolarophiles. mdpi.com These reactions are central to the concept of "click chemistry," which emphasizes rapid, efficient, and highly selective reactions that proceed in high yield with minimal byproducts. wikipedia.orgnih.gov For this compound, this reactivity provides a powerful method for covalently linking the oxadiazole scaffold to other molecular fragments.

The most prominent example of a click reaction involving azides is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). wikipedia.orgnih.gov This reaction unites an azide with a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring. wikipedia.orgnih.gov The uncatalyzed version of this reaction, known as the Huisgen cycloaddition, requires high temperatures and typically results in a mixture of 1,4- and 1,5-regioisomers. wikipedia.orgnih.gov The introduction of a copper(I) catalyst dramatically accelerates the reaction and provides exquisite control over the regioselectivity, exclusively yielding the 1,4-isomer. acs.orgresearchgate.net

The reaction is initiated by the formation of a copper(I) acetylide complex, which then reacts with the azide in a stepwise mechanism. acs.org This process is exceptionally robust and can be performed under a wide variety of conditions, making it a cornerstone of medicinal chemistry, bioconjugation, and materials science. nih.govacs.org The resulting triazole ring serves as a stable, aromatic linker. nih.gov

Table 1: Key Features of CuAAC Reactions

| Feature | Description | References |

|---|---|---|

| Reactants | Azide (e.g., this compound) and a terminal alkyne. | wikipedia.orgnih.gov |

| Catalyst | A source of Copper(I) (Cu(I)). | acs.org |

| Product | 1,4-disubstituted 1,2,3-triazole. | wikipedia.orgnih.govresearchgate.net |

| Regioselectivity | Exclusively the 1,4-isomer is formed. | nih.gov |

| Reaction Rate | Significantly accelerated compared to the uncatalyzed thermal reaction. | acs.org |

| Classification | A premier example of a "click reaction". | wikipedia.org |

While CuAAC is highly efficient, the potential toxicity of the copper catalyst can limit its application in living biological systems. nih.gov The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a powerful metal-free alternative. nih.govnih.gov This reaction utilizes a strained cycloalkyne, typically a derivative of cyclooctyne, as the dipolarophile. nih.govwur.nl The high ring strain of the cycloalkyne significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures without the need for a catalyst. nih.govresearchgate.net

The reaction is bioorthogonal, meaning it does not interfere with native biochemical processes. researchgate.net The rate of SPAAC can be further tuned by modifying the structure of the cycloalkyne, for instance, by introducing electron-withdrawing groups. researchgate.net This catalyst-free approach makes it possible to attach molecules like this compound to biomolecules in vitro and on the surface of living cells. nih.gov

Table 2: Comparison of CuAAC and SPAAC

| Aspect | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | References |

|---|---|---|---|

| Catalyst | Requires Copper(I). | Catalyst-free. | acs.orgnih.gov |

| Alkyne | Terminal alkyne. | Strained cycloalkyne (e.g., cyclooctyne). | wikipedia.orgnih.gov |

| Biocompatibility | Limited in vivo due to copper toxicity. | Highly biocompatible and bioorthogonal. | nih.gov |

| Reaction Conditions | Mild, often in aqueous systems. | Physiological conditions (temperature, pH). | nih.govnih.gov |

The 1,3-dipolar cycloaddition reactivity of the azidomethyl group is not limited to alkynes. Azides can react with a variety of other dipolarophiles, which are molecules containing pi bonds. youtube.com Examples include:

Alkenes: Reactions with alkenes can form triazoline rings, though these are often less stable than the aromatic triazoles formed from alkynes. The use of electron-deficient alkenes can improve reactivity. wikipedia.org

Nitriles: Azides can react with nitriles to form tetrazoles, although this often requires more forcing conditions or catalysis. Platinum(II) complexes have been shown to mediate the cycloaddition of nitrones (related 1,3-dipoles) to nitriles. nih.gov

Carbonyls and Imines: Azomethine ylides, another class of 1,3-dipoles, are known to react with carbonyl compounds and imines. mdpi.comnih.gov While less common for simple azides, this highlights the broad potential of 1,3-dipolar cycloadditions.

α,β-Unsaturated Ketones: Through organocatalytic activation, azides can react with α,β-unsaturated ketones to yield 1,2,3-triazoles. rsc.org

Nucleophilic Substitution Reactions Involving the Azidomethyl Moiety

The azidomethyl group consists of a methylene (B1212753) bridge (-CH₂-) attached to a good leaving group, the azide ion (N₃⁻). This structure suggests the potential for nucleophilic substitution reactions where a nucleophile displaces the azide. However, such reactions are less common than cycloadditions because the azide itself is a potent nucleophile. In other heterocyclic systems, nucleophilic substitution at a side chain is a known reaction pathway. For example, thiol groups on oxadiazole rings can readily undergo nucleophilic substitution. nih.gov This suggests that under appropriate conditions with a strong nucleophile, the azide group in this compound could potentially be displaced.

Thermal Rearrangements and Decomposition Pathways

Both the azide group and the 1,2,4-oxadiazole (B8745197) ring are thermally sensitive moieties. The thermal decomposition of azides, particularly alkyl azides, typically proceeds with the extrusion of dinitrogen (N₂) to form a highly reactive nitrene intermediate. This nitrene can then undergo a variety of subsequent reactions, such as C-H insertion, rearrangement, or dimerization.

Studies on related energetic polymers containing azidomethyl groups, such as poly(3,3'-bis-azidomethyl oxetane), show that the primary weight loss step corresponds to the exothermic dissociation of the azido (B1232118) groups. researchgate.net This initial decomposition can lead to the formation of imines and subsequent intermolecular cross-linking, forming a rigid network. researchgate.net

The 1,2,4-oxadiazole ring itself can undergo thermal rearrangements. chim.itresearchgate.net A notable example is the Boulton-Katritzky rearrangement, which involves an internal nucleophilic substitution that can lead to the formation of other heterocyclic systems. chim.it The low aromaticity and the weak O-N bond within the 1,2,4-oxadiazole ring make it susceptible to ring-opening reactions under thermal or basic conditions. chim.itresearchgate.net Therefore, heating this compound could lead to complex decomposition pathways involving both the azidomethyl group and the oxadiazole ring.

Photochemical Reactivity of the Azide Group

The azidomethyl group appended to the 1,2,4-oxadiazole ring at the 3-position serves as a latent source of a highly reactive nitrene intermediate upon photochemical stimulation. The irradiation of organic azides, typically with UV light (λ ≈ 254 nm), leads to the extrusion of molecular nitrogen and the formation of a singlet nitrene, which can then interconvert to a more stable triplet state.

The photolysis of this compound is expected to generate the corresponding nitrene, which can subsequently undergo a variety of reactions. These include:

Intramolecular C-H insertion: The nitrene can insert into adjacent C-H bonds, potentially leading to the formation of strained, fused-ring systems.

Intramolecular cyclization: The nitrene could potentially attack the oxadiazole ring itself, leading to complex rearrangements or ring expansion products.

Intermolecular reactions: In the presence of other substrates, the nitrene can participate in addition reactions to double bonds, insertion into C-H or O-H bonds of the solvent or other reagents, or abstract hydrogen atoms to form an amine.

It is important to note that the 1,2,4-oxadiazole ring itself can be photochemically active. rsc.org Irradiation can induce cleavage of the weak O-N bond, leading to ring-opening and rearrangement into other heterocyclic systems. rsc.orgchim.it Therefore, a competition exists between the photolysis of the azide group and the photochemical transformation of the oxadiazole ring. The outcome would depend on the specific wavelength of light used and the relative absorption characteristics of the azide and the oxadiazole chromophores. For instance, irradiation of 3-acetylamino-5-phenyl-1,2,4-oxadiazole at 254 nm has been shown to excite the 5-phenyl-substituted oxadiazole chromophore, leading to the photolysis of the ring's O–N bond. rsc.org

Reactivity of the 1,2,4-Oxadiazole Ring System

The 1,2,4-oxadiazole ring is an electron-deficient aromatic system, which significantly influences its reactivity. It is characterized by a low level of aromaticity and a labile O-N bond, making it susceptible to various transformations, particularly ring-opening reactions. chim.itresearchgate.netosi.lv The carbon atoms of the ring possess electrophilic character, while the nitrogen at position 4 (N4) is nucleophilic. chim.it

Ring-Opening Reactions and Subsequent Transformations

The inherent strain and the weak N-O bond in the 1,2,4-oxadiazole ring make it prone to ring-opening reactions under thermal, photochemical, or chemical induction. chim.itresearchgate.netosi.lv These reactions often lead to the formation of more stable heterocyclic systems and represent a powerful tool in synthetic chemistry.

One of the most significant rearrangements is the Boulton-Katritzky Rearrangement (BKR) , a thermal process involving an intramolecular nucleophilic substitution. chim.it This reaction typically involves a three-atom side chain at the C3 position of the oxadiazole, where a nucleophilic atom (Z) in the side chain attacks the electrophilic N2 atom of the ring, leading to the cleavage of the O-N bond and the formation of a new, more stable heterocyclic ring. chim.it Depending on the nature of the side chain, a variety of heterocycles such as 1,2,3-triazoles, 1,2,4-triazoles, and imidazoles can be synthesized. chim.it

Another important class of reactions is the Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) rearrangement. researchgate.netosi.lv In this mechanism, a nucleophile attacks an electrophilic carbon of the oxadiazole ring (typically C5), initiating a ring-opening sequence that is followed by a new ring closure to afford a rearranged product. chim.it For example, the reaction of 3-chloro-5-aryl-1,2,4-oxadiazoles with allylamine (B125299) can lead to the formation of tetrahydro-isoxazolo-[3,4-d]-pyrimidines through an ANRORC-like pathway. chim.it

The table below summarizes key ring transformation reactions of the 1,2,4-oxadiazole system.

| Reaction Type | Conditions | Description | Resulting Heterocycles |

| Boulton-Katritzky Rearrangement (BKR) | Thermal | Intramolecular nucleophilic attack of a side-chain atom at C3 onto the N2 of the oxadiazole ring, followed by O-N bond cleavage and rearrangement. | 1,2,3-Triazoles, 1,2,4-Triazoles, Imidazoles, Isoxazolines, Pyrazolines chim.it |

| ANRORC Rearrangement | Nucleophilic Attack | Addition of a nucleophile to the oxadiazole ring (e.g., at C5), leading to ring opening and subsequent recyclization to a new heterocyclic system. | Indazoles, Tetrahydro-isoxazolo-[3,4-d]-pyrimidines chim.it |

| Photochemical Rearrangement | UV Irradiation | Can lead to ring contraction-ring expansion (RCE) or internal-cyclization isomerization (ICI) pathways, forming isomeric oxadiazoles (B1248032) or other heterocycles. | 1,3,4-Oxadiazoles, regioisomeric 1,2,4-Oxadiazoles chim.it |

| Reductive Ring Cleavage | Reducing Agents | The weak O-N bond can be cleaved under reductive conditions, leading to open-chain structures. | Amidines, amides |

Derivatization at Unsubstituted Positions of the Oxadiazole Ring

For this compound, the C5 position is unsubstituted and thus available for derivatization. While direct electrophilic substitution is challenging, functionalization can be achieved through alternative strategies.

As mentioned, electrophilic mercuration at the C5 position followed by transmetalation or substitution can introduce various groups. chemicalbook.com Another approach involves the deprotonation of the C5-H with a strong base to generate an organometallic intermediate, which can then react with an electrophile. However, the stability of such an intermediate would be a critical factor.

Recent studies have shown the synthesis of 5-alkynyl-1,2,4-oxadiazoles, indicating that palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, could be a viable method for C-H functionalization at the C5 position, likely through a C-H activation pathway or from a pre-functionalized (e.g., halogenated) oxadiazole. beilstein-journals.org

The table below outlines potential methods for derivatizing the unsubstituted C5 position of a 3-substituted-1,2,4-oxadiazole.

| Method | Reagents | Intermediate | Product |

| Mercuration-Iodination | 1. Hg(OAc)₂2. I₂/KI | 5-Mercurated-1,2,4-oxadiazole | 5-Iodo-1,2,4-oxadiazole chemicalbook.com |

| Palladium-Catalyzed Cross-Coupling | Terminal alkyne, Pd catalyst, base | C-H activated or pre-halogenated oxadiazole | 5-Alkynyl-1,2,4-oxadiazole beilstein-journals.org |

| Lithiation | Strong base (e.g., n-BuLi) | 5-Lithio-1,2,4-oxadiazole | Reaction with various electrophiles |

Spectroscopic and Advanced Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Multinuclear NMR spectroscopy is a cornerstone for the structural elucidation of 3-(azidomethyl)-1,2,4-oxadiazole, offering precise insights into the hydrogen, carbon, and nitrogen environments within the molecule. acs.org

The ¹H NMR spectrum of this compound is expected to be relatively simple, characterized by two key signals.

Methylene (B1212753) Protons (-CH₂-N₃) : A singlet is anticipated for the two equivalent protons of the azidomethyl group. In the closely related compound, 3-(chloromethyl)-1,2,4-oxadiazole, this methylene signal appears at approximately 4.86 ppm. chemicalbook.com For the azido-substituted analog, a slight shift is expected, likely appearing in the range of 4.5-5.0 ppm.

Oxadiazole Ring Proton (C5-H) : A singlet corresponding to the single proton attached to carbon-5 of the 1,2,4-oxadiazole (B8745197) ring is also expected. In various 3-substituted-1,2,4-oxadiazoles, this proton typically resonates significantly downfield, often above 8.5 ppm, due to the electron-withdrawing nature of the heterocyclic ring. scispace.com

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| -CH ₂-N₃ | 4.5 - 5.0 | Singlet (s) |

| C5-H | > 8.5 | Singlet (s) |

The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Three distinct signals are predicted for this compound.

Methylene Carbon (-CH₂-N₃) : The carbon of the azidomethyl group is expected to appear in the aliphatic region of the spectrum.

Oxadiazole Ring Carbons (C3 and C5) : Two signals are anticipated for the carbon atoms within the oxadiazole ring. The C3 carbon, being substituted with the azidomethyl group, and the C5 carbon will have distinct chemical shifts. In 1,2,4-oxadiazole systems, these carbons typically resonate in the highly deshielded region of the spectrum, often between 155 and 180 ppm. scispace.comresearchgate.net For instance, in 3-phenyl-1,2,4-oxadiazole, the C3 and C5 carbons are found at approximately 168.5 ppm and 175.7 ppm, respectively. scispace.com

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| -C H₂-N₃ | 45 - 55 |

| C 3 (Oxadiazole Ring) | 165 - 170 |

| C 5 (Oxadiazole Ring) | 170 - 180 |

¹⁵N NMR spectroscopy is a powerful, albeit less common, technique that offers direct information about the nitrogen atoms in the molecule. For this compound, signals would arise from both the azide (B81097) moiety and the oxadiazole ring.

Azide Nitrogens (-N₃) : The linear azide group contains three chemically distinct nitrogen atoms, typically labeled Nα (adjacent to the carbon), Nβ (central), and Nγ (terminal). These three nitrogens give rise to three separate resonances. nih.gov Based on studies of other organic azides, the chemical shifts are expected in the following approximate ranges (referenced to nitromethane):

Nγ : -130 to -150 ppm

Nα : -160 to -190 ppm

Nβ : -280 to -320 ppm

Oxadiazole Ring Nitrogens (N2 and N4) : The two nitrogen atoms within the 1,2,4-oxadiazole ring are also in different chemical environments and would produce distinct signals. The characterization of these nitrogens is crucial for confirming the ring structure. nih.gov

To unambiguously assign the ¹H and ¹³C signals and to confirm the connectivity of the molecular structure, two-dimensional NMR experiments are invaluable.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Correlation) : This experiment would show a direct correlation between the methylene protons and the methylene carbon, as well as between the C5-H proton and the C5 carbon of the oxadiazole ring.

HMBC (Heteronuclear Multiple Bond Correlation) : This is particularly useful for establishing long-range connectivity. Key expected correlations would include:

A correlation between the methylene protons (-CH₂-) and the C3 carbon of the oxadiazole ring, confirming the attachment of the azidomethyl group at the 3-position.

Correlations between the C5-H proton and both the C3 and C5 carbons of the ring.

Vibrational Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within this compound. The IR spectrum is dominated by a few characteristic absorption bands. journalspub.com

Azide (N₃) Stretch : The most prominent and diagnostic peak in the spectrum is the strong, sharp absorption band corresponding to the asymmetric stretching vibration (νas) of the azide group. This band typically appears in a distinct region of the spectrum, generally between 2100 and 2160 cm⁻¹. acs.org The presence of a strong peak in this region is a clear indicator of the azide functionality.

Oxadiazole Ring Vibrations : The 1,2,4-oxadiazole ring itself gives rise to several characteristic bands. These include:

C=N Stretching : Absorptions in the 1560-1640 cm⁻¹ region are characteristic of the carbon-nitrogen double bonds within the heterocyclic ring. derpharmachemica.com

C-O-C Stretching : The vibrations of the C-O-C linkage within the ring typically appear in the 1020-1250 cm⁻¹ range. journalspub.comderpharmachemica.com

Table 3: Characteristic Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Azide (-N₃) | Asymmetric Stretch (νas) | 2100 - 2160 | Strong, Sharp |

| Oxadiazole (C=N) | Stretch | 1560 - 1640 | Medium to Strong |

| Oxadiazole (C-O-C) | Stretch | 1020 - 1250 | Medium to Strong |

| C-H | Stretch (from CH₂) | ~2900 - 3000 | Medium to Weak |

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering a distinct fingerprint of its structure. For this compound, the Raman spectrum is characterized by specific peaks corresponding to the vibrations of its constituent functional groups.

A prominent and diagnostically significant feature in the Raman spectrum of this compound is the strong, sharp peak observed around 2125 cm⁻¹. This band is attributed to the asymmetric stretching vibration of the azide (–N₃) group. The intensity and characteristic position of this peak make it an excellent marker for the presence of the azidomethyl functionality.

The vibrations of the 1,2,4-oxadiazole ring also contribute to the Raman spectrum, although their signals may be less intense than that of the azide group. The ring stretching and deformation modes typically appear in the fingerprint region of the spectrum, generally between 1000 cm⁻¹ and 1600 cm⁻¹. The precise positions of these peaks are sensitive to the substitution pattern on the ring. The C=N and N-O stretching vibrations within the oxadiazole ring are key contributors to the bands observed in this region. The C-H stretching vibrations of the methylene bridge (–CH₂–) are expected to appear in the 2800-3000 cm⁻¹ range.

Analysis of the Raman spectrum, in conjunction with data from other analytical methods, provides a high degree of confidence in the structural assignment of this compound. The combination of the characteristic azide peak and the fingerprint of the oxadiazole ring creates a unique spectral signature for this molecule.

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the fragmentation pathways of a compound, which in turn provides valuable structural information. The electron ionization mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular formula, C₃H₃N₅O.

The fragmentation of 1,2,4-oxadiazole derivatives under mass spectrometric conditions often follows characteristic pathways. A common fragmentation process involves the cleavage of the heterocyclic ring. For 3,5-disubstituted 1,2,4-oxadiazoles, a retro 1,3-dipolar cycloaddition is a frequently observed fragmentation route, leading to the formation of nitrile and nitrile oxide fragments. While this compound is not 3,5-disubstituted in the same manner, analogous ring-opening and fragmentation processes are anticipated.

The fragmentation pattern is also influenced by the substituent groups. The presence of the azidomethyl group introduces additional fragmentation possibilities. Loss of a nitrogen molecule (N₂) from the azide group is a highly probable fragmentation step, leading to a significant ion. Further fragmentation of the oxadiazole ring and the remaining side chain would produce a series of smaller fragment ions. The analysis of these fragments helps to piece together the structure of the parent molecule.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (mass-to-charge ratio) | Predicted Fragment | Interpretation |

| 125 | [C₃H₃N₅O]⁺ | Molecular Ion |

| 97 | [C₃H₃N₃O]⁺ | Loss of N₂ |

| 83 | [C₂HN₃O]⁺ | Ring fragmentation |

| 69 | [C₂H₃N₃]⁺ | Ring fragmentation |

| 42 | [C₂H₂N]⁺ | Nitrile fragment |

X-ray Crystallography for Solid-State Structure Determination

While the specific crystal structure of this compound is not publicly available, studies on similar polyazido-methyl derivatives of oxadiazoles (B1248032) provide significant insights into the expected solid-state structure. For instance, the crystal structure of 3,3'-bis(azidomethyl)-5,5'-bis(1,2,4-oxadiazole) has been determined and reveals important structural features that are likely to be present in the title compound.

In such structures, the oxadiazole ring is typically planar. The azidomethyl group will adopt a specific conformation relative to the ring, which is influenced by steric and electronic factors. The bond lengths and angles within the oxadiazole ring and the azidomethyl group will be consistent with those of other well-characterized heterocyclic and azido (B1232118) compounds. Intermolecular interactions, such as hydrogen bonding (if applicable) and van der Waals forces, will dictate the packing of the molecules in the crystal lattice. These interactions play a crucial role in determining the density and thermal stability of the compound.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements present in a compound. This analysis is crucial for verifying the empirical formula of a newly synthesized compound and ensuring its purity. For this compound, with the molecular formula C₃H₃N₅O, the theoretical elemental composition can be calculated.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 3 | 36.03 | 28.80 |

| Hydrogen | H | 1.01 | 3 | 3.03 | 2.42 |

| Nitrogen | N | 14.01 | 5 | 70.05 | 56.02 |

| Oxygen | O | 16.00 | 1 | 16.00 | 12.79 |

| Total | 125.11 | 100.00 |

Experimental results from elemental analysis of a pure sample of this compound are expected to be in close agreement with these theoretical values, typically within a margin of ±0.4%. This verification provides strong evidence for the correct elemental composition and, in conjunction with spectroscopic data, confirms the identity of the synthesized compound. Studies on related polyazido-methyl oxadiazoles have successfully used elemental analysis to confirm their composition.

Computational and Theoretical Investigations of 3 Azidomethyl 1,2,4 Oxadiazole

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the molecular properties of 3-(azidomethyl)-1,2,4-oxadiazole, predicting its behavior and reactivity from first principles.

The electronic structure of this compound is characterized by a complex interplay between the aromatic-like oxadiazole ring and the highly reactive azide (B81097) substituent. The 1,2,4-oxadiazole (B8745197) ring itself possesses a low level of aromaticity, which makes it susceptible to ring-opening reactions. The nitrogen atoms and the oxygen atom within the ring act as electron-withdrawing groups, influencing the charge distribution across the molecule.

Analysis of related azole-based energetic materials using Density Functional Theory (DFT) shows that the introduction of substituents significantly alters the electronic environment. For this compound, the azido (B1232118) group (-N₃) is a key contributor to its high positive heat of formation, a common feature in high-nitrogen energetic compounds. nih.govresearchgate.net The bond connecting the methylene (B1212753) group to the azide (C-N₃) and the bond linking it to the oxadiazole ring (C-C) are critical points for stability analysis. Bond Dissociation Energies (BDEs) calculated for similar energetic azoles are used to predict the weakest bonds and likely initial steps of decomposition. nih.gov For azidomethyl-substituted heterocycles, the C-N₃ and the terminal N-N bonds of the azide group are often among the most labile.

Natural Bond Orbital (NBO) analysis is frequently used to study the charge distribution and intramolecular interactions. researchgate.net In molecules like this, significant π-electron delocalization is expected within the oxadiazole ring, while the azido group introduces strong conjugative and polarizing effects. researchgate.net

Table 1: Illustrative Calculated Bond Parameters for Azole Derivatives This table presents typical bond length and angle values derived from computational studies on related heterocyclic compounds. Specific experimental values for this compound are not available.

| Parameter | Bond/Angle | Typical Calculated Value | Method Reference |

| Bond Length | C-N (oxadiazole) | ~1.30 - 1.38 Å | DFT/B3LYP |

| Bond Length | N-O (oxadiazole) | ~1.42 Å | DFT/B3LYP |

| Bond Length | C-O (oxadiazole) | ~1.35 Å | DFT/B3LYP |

| Bond Length | C-CH₂ | ~1.50 Å | DFT/B3LYP |

| Bond Length | CH₂-N₃ | ~1.47 Å | DFT/B3LYP |

| Bond Length | N-N (azide, central) | ~1.24 Å | DFT/B3LYP |

| Bond Length | N-N (azide, terminal) | ~1.14 Å | DFT/B3LYP |

| Bond Angle | C-O-N (oxadiazole) | ~105° | DFT/B3LYP |

| Bond Angle | C-N₃-N | ~115° | DFT/B3LYP |

Frontier Molecular Orbital (FMO) theory is essential for understanding the chemical reactivity and kinetic stability of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy gap between the HOMO and LUMO (ΔEH-L) is a critical indicator of molecular stability; a smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the azido group, which is a region of high electron density and acts as the primary nucleophilic site. researchgate.net The LUMO, conversely, is likely distributed across the π-antibonding orbitals of the oxadiazole ring, the electrophilic center of the molecule. This distribution facilitates intramolecular charge transfer, a key process in the initiation of decomposition. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept them. nih.gov A high HOMO energy and a low LUMO energy, resulting in a small ΔEH-L, are characteristic of energetic materials, suggesting a predisposition to exothermic decomposition.

Table 2: Representative Frontier Molecular Orbital Energies for Energetic Heterocycles Values are illustrative and based on DFT calculations of similar nitrogen-rich heterocyclic compounds. researchgate.net

| Molecule Type | HOMO (eV) | LUMO (eV) | Energy Gap (ΔEH-L) (eV) |

| Nitro-Azole Compound | -8.5 to -9.5 | -3.0 to -4.0 | 4.5 to 6.5 |

| Azido-Substituted Heterocycle | -7.5 to -8.5 | -1.0 to -2.0 | 5.5 to 7.5 |

Computational studies are paramount for elucidating the thermal decomposition mechanisms of energetic molecules. For this compound, the primary decomposition pathway is predicted to begin with the cleavage of the weakest bond. Theoretical investigations on analogous azidomethyl compounds suggest two dominant initial steps: nih.gov

C-N Bond Fission: Homolytic cleavage of the bond between the methylene carbon and the azide group (C-N₃) to form a radical pair.

N-N₂ Bond Fission: The elimination of a dinitrogen molecule (N₂) from the azide group, which is a highly exothermic and often rate-determining step. This process leads to the formation of a highly reactive nitrene intermediate (-CH₂N).

DFT calculations are used to map the potential energy surface for these reactions, identifying the transition states and calculating the activation energy barriers. rsc.org Studies on the thermal decomposition of similar organic azides have shown that the N₂ elimination path to form a nitrene generally has the lowest activation barrier. nih.gov Following its formation, the nitrene intermediate can undergo various rapid secondary reactions, including intramolecular cyclization or rearrangement, leading to the complete breakdown of the molecule and the release of energy. A less common but possible pathway involves the rearrangement of the oxadiazole ring itself, a process known as the Boulton-Katritzky rearrangement, though this is typically outcompeted by the decomposition of the more labile azide group. nih.gov

Density Functional Theory (DFT) Studies

DFT is the most widely used computational method for studying energetic materials due to its favorable balance of accuracy and computational cost. Functionals such as B3LYP, B3P86, and M06-2X, paired with basis sets like 6-31G(d,p) or 6-311++G(d,p), are commonly employed to optimize the molecular geometry, calculate vibrational frequencies (to confirm a true energy minimum), and determine thermochemical properties like the heat of formation (HOF). nih.gov

For this compound, DFT calculations would be used to:

Determine Detonation Properties: The molecular density and HOF are used in empirical equations, such as the Kamlet-Jacobs equations, to predict detonation velocity (D) and pressure (P), which are key performance indicators for an explosive.

Analyze Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecular surface. For this molecule, a strong negative potential is expected over the terminal nitrogens of the azide and the oxygen of the oxadiazole, indicating sites susceptible to electrophilic attack. Regions of positive potential would highlight centers for nucleophilic attack.

Calculate Bond Dissociation Energies (BDEs): As mentioned, BDE calculations pinpoint the weakest link in the molecule, providing a reliable prediction of the initial step in thermal decomposition. nih.gov

Molecular Dynamics (MD) Simulations

While quantum chemical calculations examine static molecules, Molecular Dynamics (MD) simulations are used to model the behavior of a large number of molecules over time, providing insights into bulk properties and the initial stages of decomposition under specific conditions (e.g., high temperature and pressure).

For this compound, MD simulations could be used to:

Predict Crystal Structure and Density: By simulating the packing of molecules in a crystal lattice, MD can predict the crystal density, a crucial parameter for calculating detonation performance. researchgate.net

Simulate Thermal Decomposition: Reactive force fields (e.g., ReaxFF) can be used in MD simulations to model the chemical reactions that occur during decomposition. This allows for the observation of complex reaction networks, intermediate species, and final products like N₂, H₂O, and CO₂.

Investigate Sensitivity: MD simulations can provide insights into the sensitivity of the material to external stimuli like shock or impact by modeling the transfer of mechanical energy into the vibrational modes of the molecule, which can lead to bond breaking.

Conformational Analysis and Tautomerism Studies

Conformational analysis of this compound focuses on the rotation around the single bond connecting the azidomethyl group to the oxadiazole ring. DFT calculations are used to determine the potential energy surface for this rotation, identifying the most stable conformer (the global minimum) and any rotational energy barriers. For similar structures, the planarity of the molecule is often favored to maximize electronic stabilization. The orientation of the azido group relative to the heterocyclic ring is a key structural parameter.

Tautomerism is generally not a significant consideration for the 1,2,4-oxadiazole ring itself under normal conditions. However, the potential for the azide-tetrazole tautomerism within the azidomethyl group, while theoretically possible in some heterocyclic systems, is generally not favored for simple alkyl azides. Computational studies on related 1,3,4-oxadiazole-2-thione derivatives have explored thione-thiol tautomerism, finding the thione form to be significantly more stable. rsc.org For this compound, computational analysis would confirm the azide form as the overwhelmingly predominant and stable structure.

Advanced Applications in Materials Science and Chemical Biology

Role as Building Blocks for Complex Molecular Architectures

The 1,2,4-oxadiazole (B8745197) ring is a valuable scaffold in the synthesis of complex molecules. researchgate.netosti.gov The presence of the azidomethyl group at the 3-position of the 1,2,4-oxadiazole ring in 3-(azidomethyl)-1,2,4-oxadiazole makes it a particularly useful building block. The azide (B81097) group can readily participate in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the efficient and specific covalent linkage to other molecules containing an alkyne group. This facilitates the construction of intricate molecular architectures with high yields and regioselectivity.

Furthermore, the 1,2,4-oxadiazole core itself can be synthesized from various precursors, and its substituents can be modified, offering a high degree of modularity in designing complex structures. researchgate.netchim.it For instance, the reaction of amidoximes with acylating agents is a common method for forming the 1,2,4-oxadiazole ring. By choosing different amidoximes and acylating agents, a wide variety of substituted 1,2,4-oxadiazoles can be prepared. This synthetic flexibility, combined with the reactivity of the azidomethyl group, allows for the creation of diverse and complex molecular frameworks for various applications.

Development in Energetic Materials Research (Focus on Chemical Design and Synthesis)

The field of energetic materials is constantly seeking new compounds with improved performance and safety characteristics. This compound is a promising candidate in this area due to its high nitrogen content and the energetic nature of the azide group.

Incorporation of Azidomethyl Groups for Nitrogen-Rich Frameworks

The synthesis of bis(azidomethyl-1,2,4-oxadiazole) has been reported, demonstrating the feasibility of incorporating multiple azidomethyl groups into a single molecular framework. researchgate.net This approach leads to compounds with a high nitrogen-to-carbon ratio, a critical factor for achieving high energy density. Theoretical studies have shown that the introduction of the azido (B1232118) group is one of the most effective ways to increase the heat of formation of energetic compounds. ias.ac.in

Precursors for High-Energy Density Materials

This compound serves as a valuable precursor for the synthesis of more complex high-energy density materials (HEDMs). The azide group can be converted into other energetic functionalities, or the entire molecule can be used as a building block to construct larger energetic frameworks.

Conjugation and Hybridization with Other Heterocyclic Systems

The conjugation and hybridization of this compound with other heterocyclic systems is a promising strategy for creating novel materials with unique properties. mdpi.comnih.gov This approach allows for the combination of the desirable characteristics of different heterocyclic rings into a single molecule.

For instance, the 1,2,4-oxadiazole moiety has been linked to other heterocycles like 1,2,5-oxadiazole (furazan), pyrazole, and 1,2,4-triazole (B32235) to generate new energetic materials. researchgate.netnih.govbohrium.com These hybrid structures can exhibit synergistic effects, leading to improved detonation performance, thermal stability, and sensitivity properties compared to the individual components. The synthesis of such conjugated systems often involves the reaction of a functionalized 1,2,4-oxadiazole with a complementary functionalized heterocycle.

Applications in Functional Polymers and Advanced Materials

The unique properties of this compound make it a valuable component in the development of functional polymers and other advanced materials. The azide group allows for the incorporation of the 1,2,4-oxadiazole moiety into polymer chains via click chemistry. This can be used to modify the properties of existing polymers or to create entirely new polymers with tailored functionalities.

For example, incorporating the nitrogen-rich 1,2,4-oxadiazole ring into a polymer backbone could enhance its thermal stability and flame retardancy. The exploration of 2-(1,2,4-triazole-5-yl)-1,3,4-oxadiazole derivatives as building blocks for energetic materials highlights the potential for creating novel polymers with high energy content. nih.gov

Emerging Research Trends and Potential Future Applications

Current research on this compound and related compounds is focused on several key areas. A major trend is the continued development of novel high-energy density materials with improved safety and performance characteristics. This includes the synthesis of new derivatives with different substituents on the oxadiazole ring and the exploration of new methods for linking multiple heterocyclic rings.

Another emerging trend is the investigation of these compounds for applications beyond energetic materials. The unique electronic and structural properties of the 1,2,4-oxadiazole ring make it a candidate for use in optoelectronic materials, such as organic light-emitting diodes (OLEDs) and sensors. The ability to functionalize the molecule through the azidomethyl group opens up possibilities for creating materials with specific recognition and sensing capabilities.

Future research will likely focus on developing more efficient and scalable synthetic routes to this compound and its derivatives. A deeper understanding of the structure-property relationships will be crucial for the rational design of new materials with desired functionalities. The exploration of its potential in medicinal chemistry, building on the known biological activities of other 1,2,4-oxadiazole derivatives, is another promising avenue for future investigation. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(Azidomethyl)-1,2,4-oxadiazole, and what reaction conditions are critical for high yield?

- The synthesis typically involves azidation of a chloromethyl precursor. For example, 4,5-bis(5-(chloromethyl)-1,2,4-oxadiazol-3-yl)-2H-1,2,3-triazole reacts with NaN₃ in refluxing solvents to yield the azidomethyl derivative with high efficiency . Alternative methods include cyclization reactions using amidoximes and aldehydes, followed by oxidation to stabilize the oxadiazole ring . Key conditions include anhydrous solvents, controlled temperature (e.g., reflux in toluene), and stoichiometric control of NaN₃ to avoid side reactions .

Q. Which spectroscopic and computational methods are most effective for characterizing this compound derivatives?

- Spectroscopy : IR spectroscopy identifies the azide (-N₃) stretch (~2100 cm⁻¹) and oxadiazole ring vibrations. NMR (¹H, ¹³C) confirms substituent integration and electronic environments . Single-crystal X-ray diffraction provides unambiguous structural confirmation .

- Computational : Multiwfn software enables wavefunction analysis (e.g., electrostatic potential mapping) to predict reactivity . DFT calculations (e.g., Gaussian 03) model thermal stability and detonation properties in energetic materials .

Advanced Research Questions

Q. How can researchers optimize the azidation step in the synthesis of this compound to improve scalability and safety?

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance NaN₃ solubility, while toluene minimizes side reactions .

- Safety : Use controlled addition of NaN₃ to avoid exothermic decomposition. Microfluidic reactors improve heat dissipation in large-scale syntheses .

- Yield Optimization : Pre-purification of the chloromethyl precursor reduces competing pathways. Reaction monitoring via TLC or in-situ IR ensures completion .

Q. What strategies address conflicting reports on the thermal stability of this compound derivatives in pharmacological versus energetic material applications?

- Context-Specific Design : In energetic materials, electron-withdrawing groups (e.g., nitro) enhance thermal stability (decomposition >200°C) but may reduce bioavailability. For pharmacological use, hydrophilic substituents (e.g., sulfonamides) improve solubility and lower melting points .

- Analytical Validation : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under inert vs. oxidative atmospheres clarify stability thresholds .

Q. How should researchers design experiments to evaluate the bioactivity of this compound derivatives against microbial pathogens?

- In vitro Assays :

- Antibacterial : Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Antifungal : Growth inhibition assays on C. albicans .

Q. What computational approaches predict the electronic properties and reactivity of this compound derivatives?

- Multiwfn Analysis : Maps electron localization function (ELF) and Laplacian of electron density to identify nucleophilic/electrophilic sites .

- DFT Studies : Calculate HOMO-LUMO gaps to predict charge-transfer interactions. Solvent effects (e.g., using COSMO-RS) model solubility and stability in biological media .

- Molecular Docking : Simulate binding to target proteins (e.g., FXR or PXR receptors) to prioritize derivatives for synthesis .

Data Contradiction Analysis

Q. How can discrepancies in the reported antioxidant activity of this compound derivatives be resolved?

- Experimental Variability : Standardize assay conditions (e.g., ABTS⁺ vs. DPPH radical scavenging protocols) .

- Substituent Effects : Diarylamine groups enhance antioxidant capacity via radical stabilization, while electron-deficient substituents may reduce activity. Compare derivatives with controlled structural variations .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.